9-methyl-9H-thioxanthene

Description

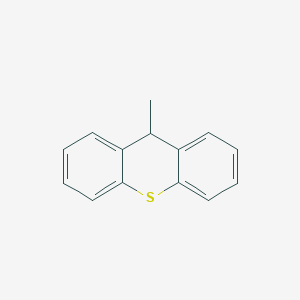

9-Methyl-9H-thioxanthene is a sulfur-containing heterocyclic compound derived from thioxanthene, where a methyl group is substituted at the 9th position. Thioxanthene itself consists of a tricyclic framework with two benzene rings fused to a central sulfur-containing ring. The methyl substitution at position 9 enhances lipophilicity and may influence electronic properties, making it a subject of interest in medicinal and materials chemistry.

Properties

IUPAC Name |

9-methyl-9H-thioxanthene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12S/c1-10-11-6-2-4-8-13(11)15-14-9-5-3-7-12(10)14/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSZBCZZVNSQOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2SC3=CC=CC=C13 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 9-methyl-9H-thioxanthene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromothiophenol with 2-bromotoluene in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic aromatic substitution mechanism, followed by cyclization to form the thioxanthene ring system. The reaction conditions often include heating the mixture in a suitable solvent like dimethylformamide.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

9-Methyl-9H-thioxanthene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound-9-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivative using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings of this compound. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

9-Methyl-9H-thioxanthene has several scientific research applications:

Organic Electronics: The compound is used in the development of organic semiconductors and light-emitting diodes due to its unique electronic properties.

Photochemistry: It serves as a photocatalyst in various photochemical reactions, including polymerization and organic transformations.

Medicinal Chemistry: Thioxanthene derivatives, including this compound, are investigated for their potential therapeutic properties, such as antipsychotic and anti-inflammatory activities.

Material Science: The compound is used in the synthesis of stimuli-responsive materials that exhibit mechanochromic, thermoresponsive, and triboluminescent behaviors.

Mechanism of Action

The mechanism of action of 9-methyl-9H-thioxanthene in photochemical reactions involves the absorption of light, leading to the excitation of the molecule to its triplet state. This excited state can then participate in various photoredox cycles, facilitating the formation of reactive intermediates that drive the chemical transformations. The compound’s ability to undergo such photochemical processes is attributed to its high triplet energy and relatively long triplet lifetime .

Comparison with Similar Compounds

Core Structural Variations

- Thioxanthene (9H-Thioxanthene) : The parent compound lacks substituents at position 7. Its molecular formula is C₁₃H₁₀S (molecular weight: 198.28 g/mol).

- 9-Methyl-9H-Thioxanthene : Methyl substitution at position 9 alters the molecular formula to C₁₄H₁₂S (molecular weight: ~212.31 g/mol). This substitution reduces symmetry and may impact intermolecular interactions.

- Thioxanthone (9H-Thioxanthen-9-one) : Features a ketone group at position 9 (C₁₃H₈OS; molecular weight: 212.26 g/mol). The ketone introduces polarity and hydrogen-bonding capacity, contrasting with the methyl group's hydrophobicity .

- 2-Methyl-9H-Thioxanthen-9-one : A positional isomer with a methyl group at position 2 and a ketone at position 9 (C₁₄H₁₀OS; molecular weight: 226.30 g/mol). This structure highlights how substituent placement affects electronic distribution .

Functionalized Derivatives

- 9-Benzyl-9H-Thioxanthene: Substituted with a benzyl group at position 9 (C₂₀H₁₆S; molecular weight: 288.41 g/mol).

- 9H-Thioxanthene-3-carboxamide, 9-hydroxy: Contains a hydroxyl and carboxamide group, enhancing solubility and bioactivity (C₁₅H₁₃NO₂S; molecular weight: 295.34 g/mol) .

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) |

|---|---|---|---|---|

| Thioxanthene | C₁₃H₁₀S | 198.28 | None | Not reported |

| This compound | C₁₄H₁₂S | ~212.31 | Methyl at C9 | Not reported |

| Thioxanthone | C₁₃H₈OS | 212.26 | Ketone at C9 | Not reported |

| 2-Methyl-Thioxanthen-9-one | C₁₄H₁₀OS | 226.30 | Methyl at C2, ketone at C9 | Not reported |

| 9-Benzyl-9H-Thioxanthene | C₂₀H₁₆S | 288.41 | Benzyl at C9 | Not reported |

Comparison with Related Syntheses

Pharmacological Relevance

- Thioxanthones : Exhibit antifungal, anticancer, and enzyme inhibitory activities. For example, hycanthone (a thioxanthone derivative) shows antiparasitic properties .

Key Differences and Implications

- Substituent Effects : Methyl groups enhance lipophilicity, improving membrane permeability in drug design. Ketones (as in thioxanthone) increase polarity, aiding solubility .

- Synthetic Flexibility : Thioxanthene’s core allows diverse functionalization (e.g., hydroxylation, alkylation), enabling tailored physicochemical properties .

Biological Activity

9-Methyl-9H-thioxanthene is a sulfur-containing organic compound that belongs to the thioxanthene family, characterized by its tricyclic structure and unique electronic properties. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities including antitumor, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this compound, highlighting research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₂S

- Molecular Weight : 224.31 g/mol

The structure of this compound features a sulfur atom replacing one of the oxygen atoms found in xanthene, which influences its chemical reactivity and biological interactions.

Research indicates that thioxanthene derivatives, including this compound, exhibit their biological effects through various mechanisms:

- Antitumor Activity : Studies have shown that thioxanthene derivatives can inhibit tumor growth in vivo. For example, a comparative molecular field analysis (CoMFA) demonstrated correlations between the structure of thioxanthenes and their effectiveness against pancreatic ductal adenocarcinoma (Panc03) tumors in mice .

- Receptor Interaction : Similar compounds like thiothixene act as antagonists on dopaminergic receptors (D1, D2, D3, D4), influencing neural activity and potentially modulating mood and cognition .

- Antimicrobial Properties : Recent studies have highlighted the antimicrobial potential of thioxanthene derivatives against various pathogens, suggesting their utility in treating infections .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies

- Antitumor Efficacy : A study utilized 3D-QSAR methods to establish the relationship between the chemical structure of thioxanthenes and their antitumor efficacy. The results indicated that modifications at specific positions on the thioxanthene ring could enhance its inhibitory effects on tumor growth .

- Synthesis and Biological Evaluation : New derivatives of this compound were synthesized and evaluated for their biological activities. Compounds showed significant antitumor and anti-inflammatory properties, indicating that structural modifications could lead to enhanced pharmacological profiles .

- Electrochemical Studies : Spectroelectrochemical analyses revealed insights into the reduction processes of thioxanthene derivatives, contributing to understanding their reactivity and potential biological interactions .

Future Directions

Research on this compound is poised to expand into several promising areas:

- Drug Development : Continued exploration of its derivatives for potential therapeutic applications in oncology and infectious diseases.

- Mechanistic Studies : Further elucidation of its mechanisms at the molecular level to optimize efficacy and reduce side effects.

- Material Science Applications : Investigating its role in developing stimuli-responsive materials due to its unique electronic properties.

Q & A

Q. How do steric effects influence the reactivity of this compound in cross-coupling reactions?

- Methodology : Employ Buchwald-Hartwig amination with bulky ligands (e.g., XPhos) to mitigate steric hindrance near the sulfur atom. Kinetic studies under varying temperatures and catalyst loadings quantify activation barriers .

Key Data and Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.